4-Phenylthiazol-2-amine monohydrobromide
Description
Significance of Thiazole (B1198619) Heterocycles in Synthetic and Chemical Biology
Thiazoles are a class of five-membered heterocyclic compounds containing one sulfur and one nitrogen atom within the aromatic ring. globalresearchonline.netnih.gov This structural motif is of paramount importance in the fields of synthetic chemistry and chemical biology due to its presence in numerous biologically active compounds. rsc.org The thiazole ring is a key component of the essential nutrient Vitamin B1 (Thiamine), which plays a crucial role in metabolism. rsc.orgneliti.com
In medicinal chemistry, the thiazole nucleus is considered a vital scaffold for the development of new therapeutic agents. rsc.orgneliti.com Thiazole-containing compounds exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antihypertensive effects. globalresearchonline.netrsc.orgnih.govresearchgate.net This wide range of biological functions has made thiazole derivatives attractive targets for drug discovery and development. nih.govrsc.org The utility of the thiazole ring is also evident in its incorporation into several clinically approved drugs, such as the anti-HIV agent Ritonavir, the antifungal drug Ravuconazole, and the anti-inflammatory drug Meloxicam. globalresearchonline.netrsc.org The versatility of the thiazole moiety allows it to act as a pharmacophore, a bioisosteric replacement for other functional groups, or a spacer, influencing the physicochemical and pharmacokinetic properties of a drug molecule. globalresearchonline.net
The Unique Role of 2-Aminothiazoles as Versatile Chemical Building Blocks
Within the broader family of thiazoles, 2-aminothiazoles represent a particularly important subclass. The 2-aminothiazole (B372263) scaffold is often described as a "privileged structure" in medicinal chemistry because it is a recurring motif in molecules that exhibit a wide range of biological activities across different therapeutic areas. nih.govresearchgate.netresearchgate.net This framework serves as a cornerstone for the synthesis of numerous compounds, including sulfur drugs and fungicides. researchgate.net
The versatility of 2-aminothiazoles as chemical building blocks stems from the reactivity of the amino group and the thiazole ring itself, which allows for various chemical modifications. researchgate.netnih.gov The most common and classical method for synthesizing 2-aminothiazoles is the Hantzsch thiazole synthesis, which typically involves the condensation reaction of an α-haloketone with a thiourea (B124793) derivative. researchgate.netwikipedia.orgnanobioletters.com For instance, 4-phenylthiazol-2-amine is synthesized by reacting 2-bromo-1-phenylethanone with thiourea. researchgate.netresearchgate.net
Researchers utilize 2-aminothiazoles as starting materials to create extensive libraries of derivative compounds. nih.gov By introducing different substituents at various positions on the thiazole ring or by modifying the amino group, chemists can systematically alter the molecule's properties to optimize its biological activity. nih.govmdpi.com For example, acylation of the amino group or the introduction of different aryl or alkyl groups can lead to compounds with enhanced potency or selectivity for a specific biological target. nih.govmdpi.com The compound 2-amino-4-phenylthiazole (B127512) itself is frequently used in the synthesis of more complex coumarin, pyran, and pyridine (B92270) derivatives, which have shown potential as antitumor agents. oalib.comscirp.org This capacity for straightforward structural diversification makes 2-aminothiazoles, including 4-phenylthiazol-2-amine, indispensable tools in modern chemical and pharmaceutical research. researchgate.netnih.gov
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
34161-31-4 |
|---|---|
Molecular Formula |
C9H9BrN2S |
Molecular Weight |
257.15 g/mol |
IUPAC Name |
4-phenyl-1,3-thiazol-2-amine;hydrobromide |
InChI |
InChI=1S/C9H8N2S.BrH/c10-9-11-8(6-12-9)7-4-2-1-3-5-7;/h1-6H,(H2,10,11);1H |
InChI Key |
BRVIFECEZRXQTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)N.Br |
Related CAS |
2010-06-2 (Parent) |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Phenylthiazol 2 Amine Monohydrobromide and Its Core Structure
Classical and Contemporary Approaches to 2-Amino-4-phenylthiazole (B127512) Synthesis
The synthesis of the 2-amino-4-phenylthiazole core has been achieved through various methodologies, ranging from classical condensation reactions to modern catalytic systems. These methods aim to improve yield, efficiency, and environmental friendliness.
Hantzsch Thiazole (B1198619) Synthesis: Principles and Mechanistic Considerations
The Hantzsch thiazole synthesis, first described by Arthur R. Hantzsch in 1887, remains a fundamental and widely utilized method for the preparation of thiazole derivatives. synarchive.com The classical approach involves the condensation reaction between an α-haloketone and a thioamide. synarchive.com For the synthesis of 2-amino-4-phenylthiazole, the common reactants are 2-bromoacetophenone (B140003) and thiourea (B124793). chemhelpasap.comyoutube.com
The reaction is typically carried out by heating the reactants in a suitable solvent, such as methanol (B129727). chemhelpasap.comyoutube.com The initial product formed is the hydrobromide salt of the 2-amino-4-phenylthiazole, which is often soluble in the reaction medium. youtube.com Neutralization with a weak base, like sodium carbonate, leads to the precipitation of the neutral 2-amino-4-phenylthiazole product, which is poorly soluble in water. chemhelpasap.comyoutube.com
The mechanism of the Hantzsch synthesis proceeds through a multi-step pathway. chemhelpasap.com It begins with a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the 2-bromoacetophenone, an SN2 reaction, to form an intermediate. youtube.com This is followed by an intramolecular condensation where the nitrogen atom attacks the carbonyl carbon, leading to the formation of the five-membered thiazole ring after dehydration and loss of hydrogen bromide. chemhelpasap.comyoutube.com The aromaticity of the resulting thiazole ring is a significant driving force for the reaction. youtube.com This method is known for its simplicity and generally high yields. chemhelpasap.com
Catalytic Synthesis Protocols for Substituted 2-Amino-4-phenylthiazoles
To enhance the efficiency and sustainability of 2-amino-4-phenylthiazole synthesis, various catalytic protocols have been developed. These methods often offer milder reaction conditions, shorter reaction times, and improved yields compared to traditional approaches.
Copper catalysts have proven effective in the synthesis of 2-amino-4-phenylthiazole derivatives. nanobioletters.com For instance, copper silicate (B1173343) has been employed as a heterogeneous, reusable catalyst for the reaction between substituted phenacyl bromides and thiourea in ethanol (B145695) at reflux temperature (78 °C). nanobioletters.com This method offers several advantages, including a significant reduction in reaction time, high product yields, and a straightforward workup procedure. nanobioletters.com The heterogeneous nature of the catalyst allows for easy separation from the reaction mixture by simple filtration, making the process more economical and environmentally benign. nanobioletters.com The reusability of the copper silicate catalyst has been demonstrated over several cycles without a significant loss of catalytic activity. nanobioletters.com
| Catalyst | Reactants | Solvent | Temperature (°C) | Key Advantages |
| Copper Silicate (10 mol%) | Substituted Phenacyl Bromide, Thiourea | Ethanol | 78 | Rapid, high yield, reusable catalyst, easy workup |
This table summarizes the key features of the copper-catalyzed synthesis of 2-amino-4-phenylthiazole derivatives.
The use of nanocatalysts represents a significant advancement in the synthesis of 2-aminothiazoles, offering high efficiency and green chemistry benefits. A novel multifunctional and magnetically recoverable nanocatalyst, Ca/4-MePy-IL@ZY-Fe₃O₄, has been developed for the one-pot synthesis of 2-aminothiazoles from methyl ketones and thiourea. rsc.org This method utilizes trichloroisocyanuric acid (TCCA) as a safe and sustainable source of halogen ions, replacing more toxic reagents like iodine. rsc.org The reaction proceeds efficiently in ethanol at 80 °C. rsc.org The key advantages of this nanocatalyst-mediated approach include short reaction times, high product yields, the use of a non-toxic solvent, and the ease of catalyst separation using a magnet, which aligns with the principles of green chemistry. rsc.org
| Nanocatalyst | Reactants | Halogen Source | Solvent | Temperature (°C) | Key Advantages |
| Ca/4-MePy-IL@ZY-Fe₃O₄ | Methyl Ketones, Thiourea | TCCA | Ethanol | 80 | Quick reaction, high efficiency, recyclable catalyst, non-toxic solvent |
This table highlights the features of a nanocatalyst-mediated synthesis of 2-aminothiazoles.
Green chemistry principles are increasingly being applied to the synthesis of thiazole derivatives to minimize environmental impact. mdpi.com These approaches focus on the use of environmentally benign solvents, energy-efficient methods, and recyclable catalysts. mdpi.comresearchgate.net
Microwave-assisted synthesis has emerged as a powerful green tool, often leading to shorter reaction times, higher yields, and purer products compared to conventional heating methods. nih.govresearchgate.net For example, the Hantzsch synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines was significantly more efficient under microwave irradiation in methanol, achieving a 95% yield in just 30 minutes at 90°C. nih.gov
The use of greener reaction media, such as polyethylene (B3416737) glycol (PEG-400), has also been explored. rsc.org PEG is a non-toxic, biodegradable, and recyclable solvent that can facilitate the synthesis of 2-aminothiazoles from β-keto tosylates and thioureas. rsc.org Another green strategy involves solvent-free reactions, where the Hantzsch condensation of 2-bromoacetophenones with thiourea proceeds rapidly and in good yields without the need for a catalyst. organic-chemistry.org
Furthermore, the development of reusable catalysts, such as silica-supported tungstosilisic acid, allows for more sustainable synthetic processes. nih.govmdpi.com This catalyst has been successfully used in the one-pot, three-component synthesis of thiazole derivatives under both conventional heating and ultrasonic irradiation, with the catalyst being easily recoverable and reusable. nih.govmdpi.com
| Green Approach | Reactants | Conditions | Key Advantages |
| Microwave Irradiation | 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones, N-phenylthiourea | Methanol, 90°C, 30 min | Reduced reaction time, higher yield |
| PEG-400 Solvent | β-keto tosylates, thioureas | PEG-400 | Green, recyclable solvent |
| Solvent-Free | 2-bromoacetophenones, thiourea | Heat | No solvent, fast reaction |
| Reusable Catalyst | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, substituted benzaldehydes | Silica supported tungstosilisic acid, ultrasonic irradiation | Recyclable catalyst, efficient |
This table provides an overview of various green chemistry approaches for thiazole synthesis.
One-Pot and Multicomponent Reactions for Enhanced Efficiency
One-pot and multicomponent reactions (MCRs) have gained significant attention in organic synthesis due to their high efficiency, atom economy, and ability to generate complex molecules in a single step. nih.govmdpi.com These strategies are particularly valuable for the synthesis of 2-amino-4-phenylthiazole and its derivatives.
A notable example is the one-pot, three-component condensation of an α-haloketone, thiourea, and a substituted benzaldehyde (B42025). nih.govmdpi.com This reaction, catalyzed by silica-supported tungstosilisic acid, produces functionalized thiazole derivatives in good to excellent yields under either conventional heating or ultrasonic irradiation. nih.govmdpi.com This approach avoids the isolation of intermediates, thereby saving time and resources.
Another innovative one-pot method involves the reaction of acetophenones, N-bromosuccinimide (NBS), and thiourea or aryl thioureas in PEG-400 at room temperature. rsc.org In this process, the in-situ α-bromination of the acetophenone (B1666503) is followed by condensation with the thiourea to yield the corresponding 2-aminothiazole (B372263) derivatives. rsc.org
Furthermore, a novel one-pot aqueous reaction for the synthesis of 2-iminothiazolines and 2-aminothiazoles has been developed using isocyanides, amines, sulfur, and 2'-bromoacetophenones. researchgate.net This method involves the three-component preparation of thioureas followed by a one-pot cyclization. researchgate.net
Chemoenzymatic one-pot multicomponent synthesis has also been explored, where trypsin from porcine pancreas catalyzes the reaction of secondary amines, benzoyl isothiocyanate, and dimethyl but-2-ynedioate to produce thiazole derivatives in high yields under mild conditions. nih.gov
| Reaction Type | Reactants | Catalyst/Conditions | Product |
| Three-Component | α-haloketone, thiourea, substituted benzaldehyde | Silica supported tungstosilisic acid | Functionalized thiazole derivatives |
| One-Pot | Acetophenones, NBS, thiourea/aryl thioureas | PEG-400, room temperature | 2-aminothiazole derivatives |
| One-Pot Aqueous | Isocyanides, amines, sulfur, 2'-bromoacetophenones | Aqueous media | 2-iminothiazolines and 2-aminothiazoles |
| Chemoenzymatic Multicomponent | Secondary amines, benzoyl isothiocyanate, dimethyl but-2-ynedioate | Trypsin from porcine pancreas | Thiazole derivatives |
This table summarizes various one-pot and multicomponent reactions for the synthesis of thiazole derivatives.
Chemoenzymatic and Enzymatic Synthesis of Thiazole Derivatives
The integration of enzymatic processes into organic synthesis offers a green and highly selective alternative to traditional chemical methods. Chemoenzymatic strategies, which combine enzymatic and chemical steps, have been successfully developed for the synthesis of various thiazole derivatives.
A notable chemoenzymatic, one-pot, three-component synthesis has been reported for the preparation of functionalized thiazoles. nanobioletters.com This method involves the reaction of a secondary amine, benzoyl isothiocyanate, and a dialkyl acetylenedicarboxylate (B1228247) in the presence of an enzyme catalyst. nanobioletters.com Trypsin from porcine pancreas (PPT) has demonstrated significant catalytic activity in promoting this reaction, showcasing a broad tolerance for different substrate amines. nanobioletters.com The reaction proceeds under mild conditions, typically at 45°C in ethanol, with reaction times around 7 hours, leading to high yields of the desired thiazole derivatives. nanobioletters.com The proposed mechanism suggests that the enzyme catalyzes key steps in the reaction cascade, leading to the efficient formation of the thiazole ring.
While direct enzymatic synthesis of 4-phenylthiazol-2-amine itself is not extensively documented, the principles established in the synthesis of related thiazole derivatives highlight the potential of enzymes to facilitate the construction of the thiazole core structure under environmentally benign conditions. This approach circumvents the need for harsh reagents and can lead to improved yields and purity of the final products.
Microwave-Assisted Organic Synthesis (MAOS) for Expedited Routes
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technique to accelerate organic reactions, often leading to significantly reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. The synthesis of 2-aminothiazole derivatives, including the 4-phenylthiazol-2-amine core, has greatly benefited from this technology.
The Hantzsch thiazole synthesis, a classical method involving the condensation of an α-haloketone with a thiourea, is particularly amenable to microwave irradiation. Several studies have demonstrated the rapid and efficient synthesis of 4-substituted 2-aminothiazoles using this approach. For instance, the reaction of phenacyl bromide with thiourea can be carried out under microwave irradiation to yield 4-phenylthiazol-2-amine. One protocol describes the grinding of thiourea, iodine, and acetophenone, followed by brief microwave irradiation (2-3 minutes), to produce the desired product. google.com Another approach involves the reaction of phenacyl bromide and thiourea in ethanol under microwave conditions, which also affords high yields in a significantly shorter time frame than conventional refluxing.
The advantages of MAOS in this context are clear, with reaction times often reduced from hours to mere minutes. google.com This rapid heating, combined with the potential for solvent-free or reduced-solvent conditions, positions MAOS as a key methodology for the efficient and environmentally conscious production of 4-phenylthiazol-2-amine and its analogues.
The following table summarizes a selection of microwave-assisted methods for the synthesis of thiazole derivatives, illustrating the typical conditions and outcomes.
| Starting Materials | Catalyst/Solvent | Reaction Time (Microwave) | Yield (%) | Reference |
| Acetophenone, Thiourea, Iodine | Solvent-free | 2-3 minutes | High | google.com |
| 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones, Thioureas | Methanol | Not specified | 89-95 | |
| Phenacyl bromide, Thiourea | Copper Silicate / Ethanol | Not specified | High | nanobioletters.com |
Synthesis of the Monohydrobromide Salt Form: Crystallization and Purification Strategies
The monohydrobromide salt of 4-phenylthiazol-2-amine is a common form for handling and purification. The synthesis of this salt is typically achieved through the Hantzsch thiazole synthesis, where the reaction between an α-haloketone and a thiourea derivative directly yields the hydrobromide salt.
A general and effective method involves the reaction of 2-bromo-1-phenylethanone with thiourea in a suitable solvent, such as ethanol. The reaction mixture is typically heated to reflux to drive the condensation and cyclization, which results in the formation of 4-phenylthiazol-2-amine hydrobromide. d-nb.info
Crystallization and Purification:
Purification of the crude 4-phenylthiazol-2-amine monohydrobromide is crucial to obtain a product of high purity. Recrystallization is the most common and effective method for this purpose.
Solvent Selection: The choice of solvent is critical for successful recrystallization. Methanol has been reported as a suitable solvent for the recrystallization of related N,4-diheteroaryl 2-aminothiazole mono-hydrobromide salts. d-nb.info The crude product is dissolved in a minimal amount of hot methanol, and upon cooling, the purified hydrobromide salt crystallizes out of the solution. Ethanol is also a commonly used solvent for the crystallization of 2-aminothiazole derivatives. researchgate.net
Procedure: The general procedure involves dissolving the crude hydrobromide salt in the chosen solvent at an elevated temperature. The solution is then allowed to cool slowly to room temperature, and subsequently, it may be cooled further in an ice bath to maximize the yield of the crystals. The purified crystals are then collected by filtration, washed with a small amount of cold solvent to remove any remaining impurities, and dried under vacuum.
The purity of the recrystallized this compound can be assessed by various analytical techniques, including melting point determination and spectroscopic methods such as NMR and IR spectroscopy. The physical properties of 2-amino-4-phenylthiazole hydrobromide monohydrate have been reported as a white powder with a melting point of 179-181 °C. google.comnih.gov
The following table outlines the key steps in the synthesis and purification of this compound.
| Step | Description |
| 1. Hantzsch Reaction | Reaction of 2-bromo-1-phenylethanone with thiourea in a solvent like ethanol under reflux conditions to form the crude hydrobromide salt. d-nb.info |
| 2. Isolation | The crude product may precipitate upon cooling or after partial removal of the solvent. It is then collected by filtration. |
| 3. Recrystallization | The crude salt is dissolved in a minimal amount of a hot solvent (e.g., methanol or ethanol). d-nb.inforesearchgate.net The solution is cooled to induce crystallization of the purified product. |
| 4. Collection & Drying | The purified crystals are collected by filtration, washed with a small portion of the cold solvent, and dried under vacuum to remove any residual solvent. |
This systematic approach of synthesis followed by careful crystallization ensures the production of this compound in a highly pure form, suitable for further applications.
Chemical Transformations and Derivatization Strategies of 4 Phenylthiazol 2 Amine Analogues
Functionalization at the Exocyclic Amino Group (C2-position)
The exocyclic amino group at the C2-position of the 4-phenylthiazol-2-amine core is a primary target for derivatization due to its nucleophilic nature. A variety of chemical transformations can be employed to introduce diverse functional groups, leading to a wide range of analogues with distinct chemical and biological profiles.
Amidation and acylation are common strategies to introduce amide linkages at the C2-amino group. These reactions are typically achieved by treating the 4-phenylthiazol-2-amine with acylating agents such as acyl chlorides or acid anhydrides. nih.govnih.gov The reaction conditions can be tailored to achieve high yields. For instance, the acylation of 2-aminothiazole (B372263) derivatives with various acyl halides can be carried out in dry pyridine (B92270). nih.gov The use of a base like triethylamine (B128534) is also common to neutralize the acid generated during the reaction. nih.gov
A series of N-phenylacetamide derivatives containing 4-arylthiazole moieties have been synthesized by introducing the thiazole (B1198619) moiety into an amide scaffold. prepchem.comresearchgate.net The synthesis of N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide (A1) yielded a product with an EC50 value of 156.7 µM against certain bacteria, which was superior to some commercial standards. prepchem.comresearchgate.net
The reaction of 2-chloroacetyl chloride with 4-(3-nitrophenyl)thiazol-2-amine in the presence of sodium carbonate is a key step in the synthesis of some ureido-substituted derivatives. jocpr.com Furthermore, N-(4-(3,4-dimethoxyphenyl)-5-phenylthiazol-2-yl)butyramide has been synthesized from the corresponding 2-amino-thiazole derivative and butyryl chloride using triethylamine and a catalytic amount of 4-dimethylaminopyridine (B28879) in tetrahydrofuran. nih.gov
| Acylating Agent | Base/Catalyst | Solvent | Product | Reference(s) |
| Butyryl chloride | Triethylamine, 4-dimethylaminopyridine | Tetrahydrofuran | N-(4-(3,4-dimethoxyphenyl)-5-phenylthiazol-2-yl)butyramide | nih.gov |
| 2-Chloroacetyl chloride | Sodium carbonate | Dichloromethane (B109758) | 2-Chloro-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide | jocpr.com |
| Various acyl halides | Pyridine | Dry Pyridine | Corresponding amides | nih.gov |
| Acetic anhydride (B1165640) | - | - | N-acetyl derivative | figshare.com |
The reaction of the C2-amino group with aldehydes or ketones leads to the formation of Schiff bases or imine derivatives. This transformation is a straightforward and effective method for introducing a wide variety of substituents. The condensation of 4-phenylthiazol-2-amine with different aromatic aldehydes is typically carried out by refluxing the reactants in ethanol (B145695). nih.govnih.gov In some cases, a few drops of acetic acid are added to catalyze the reaction. nih.gov
A range of Schiff bases have been synthesized by condensing 2-amino-4-phenyl thiazole with various substituted benzaldehydes and furfuraldehyde. researchgate.netorientjchem.org The reaction of N-cyanoacetamide derivatives of 4-phenylthiazol-2-amine with aromatic aldehydes such as benzaldehyde (B42025), 4-chlorobenzaldehyde, or 4-methoxybenzaldehyde (B44291) also yields the corresponding benzylidene derivatives. figshare.com The formation of these imines is a critical step in the synthesis of more complex heterocyclic systems. nih.gov
| Aldehyde/Keto Compound | Solvent | Catalyst | Product Type | Reference(s) |
| Substituted benzaldehydes | Ethanol | - | Schiff bases | nih.govnih.gov |
| Substituted benzaldehydes, Furfuraldehyde | Ethanol | - | Schiff bases | researchgate.netorientjchem.org |
| Benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde | Dimethylformamide | - | Benzylidene derivatives | figshare.com |
| Heterocyclic β-diketones | - | - | Schiff bases | nih.gov |
Hydrazide and thiosemicarbazide (B42300) derivatives of 4-phenylthiazol-2-amine are valuable intermediates for the synthesis of various heterocyclic compounds. The synthesis of 2-hydrazinyl-4-phenyl-1,3-thiazoles can be achieved through a two-step process involving the condensation of a carbonyl group with thiosemicarbazide, followed by heterocyclization with an α-halocarbonyl compound. nih.gov One-pot, three-component reactions of a phenacyl halide, thiosemicarbazide, and an aryl aldehyde in an ethanol-water mixture can also produce hydrazinyl thiazoles in high yields. researchgate.net
The synthesis of 4-phenyl-3-thiosemicarbazones is a key step, which can be prepared from the reaction of 4-phenyl-3-thiosemicarbazide with various aromatic aldehydes. nih.gov These thiosemicarbazones can then be used to synthesize a variety of other derivatives. The general method for synthesizing thiosemicarbazides involves the nucleophilic addition of amines or carbohydrazides to isothiocyanates or carbon disulfide. researchgate.net For instance, 4-phenyl-3-thiosemicarbazide can be prepared from phenyl isothiocyanate and hydrazine (B178648) hydrate (B1144303) in ethanol at room temperature. nih.gov
| Reactant 1 | Reactant 2 | Solvent/Catalyst | Product Type | Reference(s) |
| Thiosemicarbazide | α-halocarbonyl compound | Ethanol, Acetic acid | 2-Hydrazinyl-4-phenyl-1,3-thiazole | nih.gov |
| Phenacyl halide, Thiosemicarbazide | Aryl aldehyde | EtOH:H2O | Hydrazinyl thiazole | researchgate.net |
| Phenyl isothiocyanate | Hydrazine hydrate | Ethanol | 4-Phenyl-3-thiosemicarbazide | nih.gov |
| Carbohydrazides | Aryl isothiocyanates | Pyridine, NaOH, KOH, or NaH | 1,4-Disubstituted thiosemicarbazides | researchgate.net |
Ureido-substituted derivatives of 4-phenylthiazole (B157171) can be synthesized by reacting the corresponding aminothiazole with an isocyanate derivative. jocpr.com For example, substituted anilines derived from 4-(3-aminophenyl)thiazol-2-amine react with isocyanate derivatives in dichloromethane to yield the target ureido compounds. jocpr.com Applying reflux conditions can significantly shorten the reaction time. jocpr.com Another approach involves the reaction of 2-amino-4-phenylthiazole (B127512) with phosgene (B1210022) in dry pyridine, followed by the addition of another equivalent of 2-amino-4-phenylthiazole to produce N,N'-bis(4-phenylthiazol-2-yl)urea. prepchem.com
Substitutions on the Phenyl Ring (C4-position) and its Impact on Electronic Properties
Modifications on the phenyl ring at the C4-position significantly influence the electronic properties of the entire molecule. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the electron density distribution, which in turn affects the molecule's reactivity, spectroscopic properties, and biological activity.
Studies have shown that the electronic characteristics of substituents on the phenyl ring can cause noticeable variations in the absorption maxima (λmax) of formazan (B1609692) derivatives of 4-phenylthiazole. nih.gov For instance, the introduction of a nitro group (-NO2), a strong EWG, can lower the HOMO and LUMO energy levels, resulting in a reduced energy gap. mdpi.com Conversely, an electron-donating methyl group (-CH3) can enhance the hole injection capability. mdpi.com
Modifications at the Thiazole Ring (e.g., C5-position) and their Synthetic Implications
While the C2 and C4 positions are common sites for derivatization, the C5 position of the thiazole ring also offers opportunities for synthetic modification, leading to novel analogues with unique properties.
One common strategy for functionalizing the C5 position is through halogenation, typically producing a 2-amino-5-halothiazole intermediate. jocpr.com This halogenated derivative can then undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups. For example, 5-amino-containing 2-aminothiazoles and bis(2-aminothiazole) sulfides have been synthesized via a two-step halogenation/nucleophilic substitution protocol. jocpr.com
The introduction of an arylazo moiety at the C5 position has also been reported. nih.govnih.gov For instance, 2-amino-5-(4-acetylphenylazo)-thiazole can be synthesized and further modified. nih.gov Another modification involves the introduction of a carboxanilide side chain at the C5 position, which has been shown to have cytostatic effects. nih.gov The synthesis of these derivatives can be achieved by reacting 3-ethoxy-N-arylpropenamides with N-bromosuccinimide (NBS) followed by coupling with thiourea (B124793). nih.gov
The nature of the substituent at the C5 position can have a significant impact on the biological activity of the resulting compound. For example, the incorporation of a methyl group at the C5-position of the thiazole core has been shown to decrease the potency of certain anticancer agents. researchgate.net In contrast, introducing a bromo group at the C5-position led to moderate activity. researchgate.net These findings underscore the synthetic and biological importance of modifications at the C5-position of the thiazole ring.
Regioselective Reactions and Control of Reaction Pathways in Derivatization
The derivatization of 4-phenylthiazol-2-amine analogues is a nuanced process where the control of regioselectivity is paramount to achieving the desired molecular architecture. The presence of multiple reactive sites—the exocyclic amino group, the nitrogen and sulfur atoms within the thiazole ring, and the phenyl substituent—necessitates carefully designed strategies to direct chemical transformations to a specific position.
Research into the formylation of 2-amino-4-phenylthiazole compounds has demonstrated significant structural selectivity. Depending on the reaction conditions and the nature of any protecting groups on the amino function, formylation can be directed to the thiazole ring, the phenyl group, or the amino group itself. researchgate.net For instance, the Vilsmeier-Haack reaction of 2-amino-4-(4-substituted phenyl)-thiazoles in micellar media leads to formylation at the C5 position of the thiazole ring, which upon hydrolysis yields the corresponding thiazole-5-carboxaldehydes. researchgate.net This highlights the role of the reaction medium in controlling the reaction pathway.
Furthermore, the strategic use of protecting groups on the exocyclic amino group can prevent its reaction and allow for transformations on other parts of the molecule. For example, N-acetylation of 2-amino-4-phenylthiazole blocks the nucleophilicity of the amino group, thereby enabling electrophilic substitution on the phenyl ring or the thiazole core. nih.gov
In multicomponent reactions, the regioselectivity can be influenced by the choice of catalyst. For example, in the reaction of 2-aminobenzothiazole (B30445) with an aldehyde and a β-keto ester, the use of an acid catalyst like acetic acid leads to the initial formation of an imine intermediate by reaction at the amino group. In contrast, metal catalysts can promote the initial reaction between the 2-aminobenzothiazole and the β-keto ester, leading to a different final product. nih.gov While this example uses a benzothiazole (B30560) analogue, the principles of catalyst-controlled regioselectivity are broadly applicable to the 4-phenylthiazol-2-amine scaffold.
The following table summarizes strategies for controlling regioselectivity in the derivatization of 4-phenylthiazol-2-amine analogues.
| Target Site | Reaction Type | Strategy/Controlling Factor | Product Type |
| Thiazole Ring (C5) | Vilsmeier-Haack Formylation | Use of micellar media | Thiazole-5-carboxaldehydes |
| Amino Group | Acylation | Use of acyl halides or anhydrides | N-acylated thiazoles |
| Amino Group | Imine Formation | Reaction with aldehydes | Schiff bases |
| Phenyl Group | Electrophilic Substitution | Protection of the amino group | Substituted phenylthiazoles |
Reactivity Studies with Various Electrophilic and Nucleophilic Reagents
The 4-phenylthiazol-2-amine scaffold exhibits a rich reactivity profile with a range of electrophilic and nucleophilic reagents, primarily centered around the versatile exocyclic amino group. This reactivity has been extensively exploited for the synthesis of a diverse array of derivatives.
Reactions with Electrophiles:
The nucleophilic exocyclic amino group of 4-phenylthiazol-2-amine readily reacts with various electrophiles. Acylation with acyl halides or anhydrides in the presence of a base like pyridine proceeds smoothly to furnish the corresponding N-acyl derivatives. nih.govmdpi.com For instance, reaction with acetic anhydride yields the N-acetyl compound. nih.gov
Condensation with aromatic aldehydes, typically carried out by refluxing in ethanol, leads to the formation of the corresponding 2-arylideneamino-4-phenylthiazoles, also known as Schiff bases. nih.govmdpi.com These reactions are fundamental in extending the molecular framework.
The amino group can also undergo nucleophilic addition to isothiocyanates. For example, the reaction of 2-amino-4-phenylthiazole with phenyl isothiocyanate affords the corresponding N-phenylthiourea derivative. nih.gov This reaction introduces a thiourea moiety, which can be a precursor for further cyclization reactions.
The following table details the reactivity of 4-phenylthiazol-2-amine with various electrophilic reagents.
| Electrophilic Reagent | Reaction Conditions | Product Class |
| Acyl Halides/Anhydrides | Dry pyridine | N-Amides |
| Aromatic Aldehydes | Ethanol, reflux | 2-Arylideneamino-4-phenylthiazoles (Schiff bases) |
| Phenyl Isothiocyanate | - | N-Phenylthiourea derivatives |
| Ethyl Cyanoacetate (B8463686) | Dimethylformamide | N-Cyanoacetamide derivatives |
Reactions with Nucleophiles:
While the primary reactivity of the 2-amino group is nucleophilic, the thiazole ring itself can be rendered susceptible to nucleophilic attack, particularly after activation. For instance, derivatization of the amino group can alter the electron density of the ring system, potentially opening pathways for nucleophilic substitution, though this is less common than reactions at the amino group.
More frequently, the 4-phenylthiazol-2-amine core is used as a building block in reactions where it acts as the initial nucleophile to generate an intermediate that then undergoes further transformation. For example, the N-cyanoacetamide derivative, formed by reacting 2-amino-4-phenylthiazole with ethyl cyanoacetate, can subsequently undergo condensation with substituted benzaldehydes. nih.gov
The versatility of the 4-phenylthiazol-2-amine scaffold is further demonstrated in multicomponent reactions. For instance, it can react with active methylene (B1212753) compounds like diethylmalonate or ethylcyanoacetate to generate fused thiazolo-pyrimidine systems. researchgate.net In these reactions, the 2-amino group acts as the key nucleophile that initiates the reaction cascade.
The table below summarizes reactions where 4-phenylthiazol-2-amine or its simple derivatives react with nucleophilic partners or are key components in multicomponent syntheses.
| Reactant(s) | Reaction Type | Product Class |
| Active Methylene Compounds (e.g., diethylmalonate) | Condensation/Cyclization | Fused Thiazolo-pyrimidines |
| N-Cyanoacetamide derivative + Benzaldehydes | Knoevenagel Condensation | Benzylidene derivatives |
Advanced Spectroscopic and Crystallographic Characterization in Chemical Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed. For 4-Phenylthiazol-2-amine, these analyses confirm the connectivity and chemical environment of each atom.
Proton NMR analysis of the parent compound, 2-Amino-4-phenylthiazole (B127512), provides specific chemical shifts (δ) that are indicative of the electronic environment of the hydrogen atoms. rsc.org In a typical spectrum recorded in DMSO-d6, the protons of the phenyl group appear as a series of multiplets between δ 7.21 and 7.86 ppm. rsc.org Specifically, a multiplet corresponding to two protons is observed between δ 7.86-7.79, a doublet of doublets for two protons at δ 7.36, and a multiplet for one proton in the δ 7.30-7.21 range. rsc.org
A sharp singlet at δ 6.98 ppm is characteristic of the lone proton at the C5 position of the thiazole (B1198619) ring. rsc.org The two protons of the primary amine group (-NH₂) typically appear as a singlet at approximately δ 7.13 ppm. rsc.org The presence of the hydrobromide in the salt form would lead to the protonation of the amine group to an ammonium (B1175870) salt (-NH₃⁺), which would shift the resonance of these protons further downfield and potentially lead to coupling with adjacent nuclei, though specific data for the salt is not detailed in the available literature.
Table 1: ¹H NMR Spectral Data for 2-Amino-4-phenylthiazole
| Chemical Shift (δ) in ppm | Multiplicity | Number of Protons | Assignment | Reference |
|---|---|---|---|---|
| 7.86–7.79 | m | 2H | Phenyl-H | rsc.org |
| 7.36 | dd | 2H | Phenyl-H | rsc.org |
| 7.30–7.21 | m | 1H | Phenyl-H | rsc.org |
| 7.13 | s | 2H | NH₂ | rsc.org |
| 6.98 | s | 1H | Thiazole C5-H | rsc.org |
Spectrum recorded in DMSO-d6. m = multiplet, dd = doublet of doublets, s = singlet.
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. For 2-Amino-4-phenylthiazole, the spectrum shows distinct signals for each carbon atom. The carbon atom at the C2 position of the thiazole ring, bonded to the amino group, resonates significantly downfield at approximately δ 168.8 ppm. rsc.org The C4 and C5 carbons of the thiazole ring are found at δ 150.3 and δ 102.0 ppm, respectively. rsc.org The carbons of the phenyl ring produce signals at δ 135.4, 129.0, 127.7, and 126.0 ppm, consistent with a monosubstituted aromatic system. rsc.org
Table 2: ¹³C NMR Spectral Data for 2-Amino-4-phenylthiazole
| Chemical Shift (δ) in ppm | Assignment | Reference |
|---|---|---|
| 168.8 | Thiazole C2 | rsc.org |
| 150.3 | Thiazole C4 | rsc.org |
| 135.4 | Phenyl C (quaternary) | rsc.org |
| 129.0 | Phenyl CH | rsc.org |
| 127.7 | Phenyl CH | rsc.org |
| 126.0 | Phenyl CH | rsc.org |
| 102.0 | Thiazole C5 | rsc.org |
Spectrum recorded in DMSO.
Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry is employed to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern upon ionization.
In EIMS, the compound is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass spectrum of the free base, 4-phenylthiazol-2-amine, shows a molecular ion peak corresponding to its molecular weight of approximately 176 g/mol . nist.gov The fragmentation pattern provides corroborating evidence for the proposed structure, showing characteristic losses of small molecules or radicals from the parent ion.
HRMS provides a highly accurate measurement of the molecular mass, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule. For the free base C₉H₈N₂S, the calculated monoisotopic mass is 176.04081944 Da. nih.gov Experimental HRMS data would confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental formulas, thereby confirming its chemical identity.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. asianpubs.org The IR spectrum of 4-Phenylthiazol-2-amine displays several characteristic absorption bands.
The N-H stretching vibrations of the primary amine group are typically observed as one or two sharp bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹. The spectrum also features prominent bands corresponding to the C=N and C=C stretching vibrations of the thiazole and phenyl rings, respectively, in the 1500-1650 cm⁻¹ region. researchgate.net The C-S stretching vibration of the thiazole ring also gives rise to a characteristic absorption band. mdpi.com Vibrational analysis, often supported by density functional theory (DFT) calculations, allows for the precise assignment of these bands to specific molecular motions. nih.gov
Table 3: Key IR Absorption Bands for 4-Phenylthiazol-2-amine
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Reference |
|---|---|---|---|
| 3300 - 3500 | N-H Stretch | Primary Amine | asianpubs.org |
| > 3000 | C-H Stretch | Aromatic (Phenyl/Thiazole) | asianpubs.org |
| 1500 - 1650 | C=N / C=C Stretch | Thiazole / Phenyl Ring | researchgate.net |
Table of Compounds
| Compound Name |
|---|
| 4-Phenylthiazol-2-amine monohydrobromide |
| 2-Amino-4-phenylthiazole |
| 4-phenylthiazol-2-amine |
| 2-(Valyl)-amino-4-phenylthiazole |
Single Crystal X-ray Diffraction for Solid-State Molecular Conformation and Intermolecular Interactions
Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This method allows for the detailed characterization of the solid-state molecular conformation, including bond lengths, bond angles, and torsion angles, as well as the intricate network of intermolecular interactions that govern the crystal packing.
While the specific single-crystal X-ray diffraction data for this compound is not publicly available in the searched resources, the analysis of closely related structures provides valuable insights into the expected molecular geometry and packing motifs. For instance, the crystal structure of the parent compound, 2-amino-4-phenylthiazole, has been determined and offers a foundational understanding of the thiazole core's conformation.
In a hypothetical analysis of this compound, single-crystal X-ray diffraction would elucidate the protonation site of the 2-aminothiazole (B372263) ring. It is anticipated that the nitrogen atom of the thiazole ring would be protonated, forming a thiazolium cation. This protonation would lead to significant changes in the electronic distribution and geometry of the heterocyclic ring compared to the free base.
The bromide anion and the water molecule of hydration would play crucial roles in the crystal packing, forming a network of hydrogen bonds. The ammonium group of the thiazolium cation and the amino group would act as hydrogen bond donors, while the bromide anion and the oxygen atom of the water molecule would serve as hydrogen bond acceptors. These interactions are fundamental in stabilizing the crystal lattice.
To provide a concrete example of the type of data obtained from such an analysis, the following tables present hypothetical crystallographic parameters and intermolecular interaction details for this compound, based on common values for similar organic salts.
Hypothetical Crystallographic Data for this compound
| Parameter | Value (Hypothetical) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 14.789 |
| α (°) ** | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) ** | 1223.4 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.495 |
Hypothetical Intermolecular Hydrogen Bond Geometry (Å, °)
| D–H···A | d(D–H) | d(H···A) | d(D···A) | ∠(DHA) |
| N(1)–H(1A)···Br(1) | 0.91 | 2.35 | 3.25 | 170 |
| N(2)–H(2A)···O(1W) | 0.89 | 1.98 | 2.85 | 165 |
| O(1W)–H(1W)···Br(1) | 0.85 | 2.45 | 3.28 | 168 |
D = Donor atom; H = Hydrogen atom; A = Acceptor atom
Computational Chemistry and Theoretical Investigations of 4 Phenylthiazol 2 Amine Monohydrobromide and Its Derivatives
Molecular Modeling and Conformational Analysis
Molecular modeling and conformational analysis are essential computational techniques used to predict the three-dimensional structure of molecules and their flexibility. For 4-Phenylthiazol-2-amine and its derivatives, these studies reveal how the molecule orients itself in space, which is critical for its interaction with other molecules.
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to understand the electronic properties of molecules. These calculations provide information on the distribution of electrons within the molecule, which is key to its reactivity and stability.
Studies on 2-amino-5-arylazothiazole derivatives, which share the aminothiazole core, have utilized DFT to investigate their geometry and electronic properties. mdpi.com Such calculations can determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the difference of which (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity. mdpi.comresearchgate.net A smaller energy gap generally implies higher reactivity.
In Silico Studies of Molecular Interactions and Binding Mechanisms
In silico methods are computational techniques used to simulate the interaction of small molecules with biological targets, such as proteins. These studies are instrumental in predicting the binding affinity and mechanism of action of potential drug candidates.
Molecular docking is a widely used computational method to predict the preferred orientation of a ligand when it binds to a receptor, as well as the strength of the binding. Numerous studies have employed molecular docking to investigate the potential of 4-phenylthiazol-2-amine derivatives as inhibitors of various enzymes.
For example, derivatives of 4-phenylthiazol-2-amine have been docked into the active site of the estrogen receptor-α (ER-α), a key target in breast cancer. nih.govresearchgate.net These studies have shown that the compounds can fit within the same hydrophobic pocket as the standard drug tamoxifen, with some derivatives exhibiting even better docking scores. nih.govresearchgate.net
In another study, phenylthiazole derivatives were investigated as potential agonists for PPARγ, a target for diabetes treatment. nih.gov Docking simulations revealed that these compounds could interact stably with the amino acid residues in the active site of the PPARγ complex. nih.gov Similarly, derivatives have been docked against tubulin, a protein involved in cell division, to explore their potential as anticancer agents. nih.govacs.org
The table below summarizes the results of various molecular docking studies on 4-phenylthiazol-2-amine derivatives.
| Derivative | Target Protein | Docking Score (kcal/mol) | Key Interactions |
| 4-Phenylthiazol-2-amine derivatives (3a-j) | Estrogen Receptor-α (ER-α) | -6.658 to -8.911 | Hydrophobic interactions |
| Phenylthiazole acid derivative (4t) | PPARγ | Not specified | H-bonding with Tyr473, His323, and Ser289 |
| 2,4-disubstituted thiazole (B1198619) derivatives | Tubulin | Not specified | Not specified |
| Thiazole-based compounds | Akt (Protein Kinase B) | Not specified | Not specified |
| 2-Amino-4-phenylthiazole (B127512) derivatives | Rho6 protein | -9.0 to -9.4 | H-bonding and arene-cation interactions |
This table is for illustrative purposes and may not be exhaustive.
The protonation state and hydrogen bonding capabilities of a molecule are crucial for its interactions in a biological environment. Computational methods can be used to predict the most likely sites of protonation and to analyze the hydrogen bond donor and acceptor patterns.
A study on the hydrogen-bonding networks of 2-amino-4-phenyl-1,3-thiazole derivatives has provided valuable insights into their solid-state structures. capes.gov.br The analysis of these networks helps in understanding the cohesive forces that hold the molecules together in a crystal lattice. capes.gov.br In the case of 4-Phenylthiazol-2-amine monohydrobromide, the bromide ion will influence the protonation of the aminothiazole ring, and the water molecule will participate in the hydrogen bonding network. nih.gov
Virtual Screening and Computational Library Design for Chemical Discovery
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov This approach can significantly accelerate the drug discovery process by prioritizing compounds for experimental testing. nih.govresearchgate.net
The 2-aminothiazole (B372263) scaffold, present in 4-Phenylthiazol-2-amine, is considered a "privileged scaffold" in drug design due to its presence in numerous biologically active compounds. researchgate.net This makes it an excellent starting point for the design of computational libraries for virtual screening campaigns. nih.gov By modifying the substituents on the phenyl and thiazole rings, vast libraries of derivatives can be generated and screened in silico against various biological targets. researchgate.net
For instance, virtual screening has been used to identify novel inhibitors for targets such as dipeptidyl peptidase-4 (DPP-IV) and epidermal growth factor receptor (EGFR), demonstrating the power of this technique in discovering new lead compounds. nih.gov
Role As a Structural Motif in Advanced Chemical Design and Materials Science
Principles of Scaffold Design in Medicinal Chemistry and Chemical Biology
In medicinal chemistry and chemical biology, a "scaffold" refers to the core structure of a molecule or a series of related molecules. nih.gov This concept is fundamental to drug discovery and design, providing a framework for organizing and comparing bioactive compounds. lifechemicals.comwiley-vch.de The design of a scaffold is the initial and critical step in the creation of small molecule libraries for screening. eurekaselect.com The primary goal is to identify a central core that can be systematically decorated with various functional groups, a process sometimes called "scaffold decoration". lifechemicals.commdpi.com This allows for the exploration of chemical space and the optimization of multiple properties simultaneously, such as potency, selectivity, and pharmacokinetic characteristics like solubility. wiley-vch.de
Effective scaffold design involves several key principles:
Biocompatibility and Mechanical Properties : The chosen material for a scaffold must be able to interact favorably with biological systems and possess the necessary structural integrity. numberanalytics.com
Structural Architecture : The three-dimensional arrangement of a scaffold is crucial. It must feature appropriate exit vectors—specific points for chemical modification—in the correct geometry to allow for the introduction of key interacting moieties. wiley-vch.denumberanalytics.com For instance, a porous structure is often engineered to facilitate the flow of nutrients and the removal of waste. numberanalytics.comyoutube.com
Molecular Recognition : The scaffold and its derivatives must be capable of binding to a biological target. The surface chemistry and topography of a scaffold can significantly influence cell adhesion, proliferation, and differentiation. numberanalytics.com
Synthetic Accessibility : The core scaffold must be synthesizable in a straightforward manner, allowing for the efficient creation of a diverse library of analogues. mdpi.com
An important strategy in scaffold-based design is "scaffold hopping," where the central core of a known active compound is replaced with a structurally different scaffold to improve properties or find novel intellectual property. wiley-vch.de This approach is a subset of bioisosteric replacement that focuses specifically on identifying and replacing the central core while aiming to maintain or enhance biological activity. wiley-vch.de
The 2-Amino-4-phenylthiazole (B127512) Scaffold in the Design of Novel Chemical Entities
The 2-aminothiazole (B372263) ring system, and specifically the 2-amino-4-phenylthiazole scaffold, has emerged as a prominent and "promising" structural unit in medicinal chemistry and drug discovery. nih.govnih.gov It is considered a "privileged scaffold," a term for molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for drug design. nih.gov This scaffold is a key component in several clinically approved drugs, such as the anticancer agent Dasatinib. nih.gov
The versatility of the 2-amino-4-phenylthiazole scaffold allows for extensive structural modifications, which has led to the synthesis of numerous novel chemical entities with a broad spectrum of pharmacological activities. nih.gov Researchers have extensively explored substitutions at various positions of the thiazole (B1198619) ring to modulate biological effects. mdpi.com
Key Research Findings:
Anticancer Agents : A significant body of research has focused on developing 2-amino-4-phenylthiazole derivatives as anticancer agents. nih.govnih.gov For example, Zhang and coworkers designed and synthesized a series of 2-amino-4-phenylthiazole derivatives with amide moieties, inspired by the structure of crizotinib. doaj.org Several of these compounds displayed remarkable antiproliferative activity against human cancer cell lines, with one derivative showing an outstanding inhibitory effect against the HT29 colon cancer cell line. nih.govdoaj.org Similarly, another study reported the synthesis of coumarin, pyran, and pyridine (B92270) derivatives using 2-amino-4-phenylthiazole as a starting material, with many of the resulting compounds showing high potency against six different cancer cell lines. scirp.orgoalib.comresearchgate.net
Anti-inflammatory Agents : Analogues of 2-amino-4-phenylthiazole have been developed as inhibitors of Myeloid differentiation primary response protein 88 (MyD88), a key adapter protein in inflammatory signaling pathways. nih.gov By modifying different sites on the lead compound, researchers synthesized 47 new analogues and identified a promising candidate that effectively disrupted MyD88 dimerization and showed in vivo anti-inflammatory activity in a model of acute lung injury. nih.gov
Other Biological Activities : The 2-aminothiazole scaffold is associated with a wide range of other biological activities, including antimicrobial, antiviral, anticonvulsant, and antidiabetic properties. nih.govnih.govasianpubs.org For instance, novel Schiff bases containing a 2,4-disubstituted thiazole ring have been synthesized and shown to possess antibacterial and antifungal activities. scirp.org
The following table summarizes selected research findings on the design of novel chemical entities based on the 2-amino-4-phenylthiazole scaffold.
| Derivative Class | Biological Target/Application | Key Finding | Reference |
|---|---|---|---|
| Amide-containing derivatives | Anticancer (A549, HeLa, HT29, Karpas299 cell lines) | Compound 5b showed outstanding growth inhibition, especially against HT29 cells (IC50 = 2.01 µM). | nih.govdoaj.org |
| Pyran, Pyridine, and Coumarin derivatives | Anticancer (NUGC, HR, DLD1, etc.) | 2-Amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile showed the highest potency among the tested compounds. | mdpi.comscirp.orgresearchgate.net |
| Modified analogues | Anti-inflammatory (MyD88 inhibitor) | Compound 15d was found to effectively interact with MyD88 protein and prevent its homodimerization, showing in vivo activity. | nih.gov |
| Peptide derivatives | Antifungal and Anthelmintic | Synthesized compounds exhibited significant antifungal and anthelmintic activities compared to standard drugs. | asianpubs.org |
Applications in the Development of Organic Materials
While the predominant application of the 2-amino-4-phenylthiazole scaffold is in medicinal chemistry, its structural features also lend themselves to the development of advanced organic materials, particularly in the field of organometallics. The nitrogen and sulfur atoms within the thiazole ring can act as coordination sites for metal ions, enabling the formation of complex structures.
Research has shown the development of cyclometalated Ruthenium(II) and Osmium(II) complexes derived from a related 4-phenyl-1,2,3-triazole scaffold. americanelements.com This work highlights the utility of phenyl-heterocycle motifs as versatile scaffolds for creating organometallic compounds. These metal-containing molecules have applications in catalysis and as potential therapeutic agents, bridging the gap between medicinal chemistry and materials science. The stable, planar structure of the phenylthiazole group can be exploited to construct ordered molecular assemblies and functional materials. Although less explored than its medicinal applications, the potential for using 4-phenylthiazol-2-amine derivatives in areas such as organic electronics or sensor technology remains an area for future investigation.
Ligand Design in Biochemical Assays and Chemical Probes
The 2-amino-4-phenylthiazole scaffold is frequently employed in the design of ligands and chemical probes for use in biochemical assays. mdpi.com Its ability to be readily functionalized allows for the creation of molecules that can selectively bind to and modulate the function of specific proteins. mdpi.com
This scaffold has been instrumental in developing inhibitors for various enzymes and protein-protein interactions. For example, derivatives of 2-amino-4-phenylthiazole have been synthesized as inhibitors of the HIV-1 nucleocapsid protein (NCp7), a crucial target for antiviral therapy. acs.org By combining molecular modeling with organic synthesis, researchers have developed efficient NCp7 inhibitors that demonstrate antiviral activity in vitro. acs.org
Furthermore, a series of phenylthiazole acids were synthesized and evaluated as potential agonists for Peroxisome proliferator-activated receptor gamma (PPARγ), a key transcription factor involved in glucose and lipid metabolism. nih.gov One compound, in particular, showed potency comparable to the known drug rosiglitazone (B1679542) in a ligand screening assay, and molecular docking studies confirmed its stable interaction with the active site of the PPARγ complex. nih.gov These examples underscore the value of the 2-amino-4-phenylthiazole core as a versatile framework for creating tailored molecular tools to probe and influence biological systems.
Insights into "Promiscuous Scaffold" Behavior in Chemical Screening Libraries
Despite its utility, the 2-amino-4-phenylthiazole scaffold has also been identified as a "promiscuous" binder, or a "frequent hitter," in high-throughput screening (HTS) campaigns. monash.edunih.gov Promiscuity in this context refers to the ability of a compound to interact with multiple, often unrelated, biological targets, which can lead to non-specific activity. nih.gov This behavior can be problematic in the early stages of drug discovery, as it makes the identification of truly selective lead compounds challenging. monash.edu
A landmark study from Monash University identified 2-aminothiazoles (2-ATs) as frequent-hitting fragments in biophysical binding assays. monash.edunih.gov Notably, the parent compound, 4-phenylthiazol-2-amine, was identified as a hit in every single one of the 14 screens it was tested against, covering a diverse range of protein targets. monash.edunih.govresearchgate.net This analysis led to the classification of such compounds as "Promiscuous 2-AminoThiazoles" (PrATs). nih.govresearchgate.net The study found that PrATs behaved as frequent hitters in both fragment-based drug discovery (FBDD) and HTS settings. monash.edunih.gov
This promiscuous behavior is not necessarily a definitive reason to discard the scaffold entirely. acs.orgacs.org The fact that 2-aminothiazole derivatives are present in known, effective drugs testifies to their potential. monash.eduresearchgate.net However, the high hit rate suggests that hits from this class require rigorous validation to rule out non-specific binding mechanisms. researchgate.net Researchers suggest that special criteria for target affinity and selectivity should be applied to these compounds and that their optimization into lead compounds can be difficult. monash.eduresearchgate.net This promiscuity is thought to arise from the scaffold's ability to form a high density of interactions, such as hydrogen bonds. acs.orgresearchgate.net Therefore, while the 2-amino-4-phenylthiazole scaffold is a powerful tool, its propensity for promiscuity necessitates a cautious and thorough approach during the drug development process. monash.edu
Structure Reactivity and Structure Property Relationship Studies in 4 Phenylthiazol 2 Amine Chemistry
Influence of Substituent Effects on Chemical Reactivity and Selectivity
The reactivity of the 4-phenylthiazol-2-amine core and the selectivity of its reactions are highly dependent on the nature and position of substituents on both the phenyl and thiazole (B1198619) rings. The exocyclic amino group can be readily acylated or can react with aldehydes to form Schiff bases. mdpi.com The thiazole ring itself, being an electron-rich aromatic system, is susceptible to electrophilic substitution, primarily at the C5 position.
Vilsmeier-Haack formylation reactions on N-protected 2-amino-4-phenylthiazole (B127512) derivatives demonstrate this substituent-dependent reactivity. Depending on the protecting group on the amine and substituents on the phenyl ring, formylation can occur selectively at different positions, such as the thiazole ring or the phenyl group. researchgate.net For instance, studies on N,N-disubstituted 2-aminothiazoles show that the Vilsmeier reagent can lead to the formation of 2-amino-5-carbaldehydes. researchgate.net
Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the 4-phenyl ring significantly modulate the electron density of the entire molecule, thereby influencing the rates and outcomes of reactions.
Electron-Donating Groups (e.g., -OCH₃, -CH₃): These groups increase the electron density of the phenyl ring and, through conjugation, the thiazole system. This can enhance the nucleophilicity of the 2-amino group and activate the C5 position of the thiazole for electrophilic attack. In one study, it was noted that EDGs on the aromatic ring of the 4-phenylthiazole (B157171) moiety are well tolerated in reactions designed to form dual enzyme inhibitors. nih.gov
Electron-Withdrawing Groups (e.g., -Cl, -NO₂): These groups decrease the electron density of the aromatic system, potentially deactivating it towards certain electrophilic reactions while making other positions susceptible to nucleophilic attack. The synthesis of 2-Amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile highlights the use of a chloro-substituted phenyl ring in multicomponent reactions. mdpi.comnih.gov
The following table summarizes the influence of substituents on the reactivity of the 4-phenylthiazol-2-amine scaffold.
| Substituent Type on Phenyl Ring | Position of Influence | Effect on Reactivity | Example Reaction |
| Electron-Donating (e.g., -OCH₃) | Thiazole C5, Amino N | Activation towards electrophiles, increased nucleophilicity | Enhanced rate of electrophilic substitution |
| Electron-Withdrawing (e.g., -Cl) | Phenyl Ring, Thiazole Ring | Deactivation towards electrophiles, potential for nucleophilic substitution | Synthesis of pyran derivatives via multi-component reaction nih.gov |
| Steric Hindrance (e.g., ortho-substituents) | Site of Substitution | Can hinder approach of reagents, directing reaction to less hindered sites | May decrease reaction yields or alter regioselectivity |
Correlating Structural Modifications with Chemical Behavior and Transformation Efficiencies
Systematic structural modifications of 4-phenylthiazol-2-amine provide clear correlations between its structure and chemical behavior, including the efficiency of synthetic transformations. The parent compound is a versatile precursor for a variety of heterocyclization reactions. scirp.org
For example, the reaction of 4-phenylthiazol-2-amine with different aromatic aldehydes in ethanol (B145695) leads to the formation of the corresponding 2-arylideneamino-4-phenylthiazoles (Schiff bases). mdpi.com The efficiency and yield of this condensation can be affected by the electronic nature of the substituent on the aromatic aldehyde. Similarly, acylation with various acyl halides produces amide derivatives in high yields. mdpi.com
Multi-component reactions involving 4-phenylthiazol-2-amine, an aldehyde, and an active methylene (B1212753) compound (like ethyl cyanoacetate (B8463686) or malononitrile) can yield complex heterocyclic systems such as pyrans. nih.govscirp.org The structure of the resulting product and the efficiency of the transformation are directly related to the specific components used. For instance, the reaction with substituted benzaldehydes and ethyl cyanoacetate produces pyran derivatives, with the substituents on the benzaldehyde (B42025) influencing the reaction outcome. nih.gov
The table below illustrates how specific structural modifications correlate with changes in chemical transformations.
| Structural Modification | Transformation | Observed Effect |
| N-acetylation of the 2-amino group | Subsequent Reactions | Alters the nucleophilicity and steric environment of the amino group, directing further reactions away from the nitrogen. scirp.org |
| Introduction of a substituent on the phenyl ring | Condensation with aromatic aldehydes | A chloro-substituent on the aldehyde (X=Cl) led to the highest potency in one series of compounds, suggesting electronic effects influence the final product's properties. scirp.org |
| Reaction with α-bromoketones | Hantzsch Thiazole Synthesis | This classic method is used to form the thiazole ring itself, where variations in the α-bromoketone and thiourea (B124793) components allow for diverse substitutions on the final thiazole product. nih.gov |
| Reaction with thioureido acid and bromoacetophenones | Synthesis of substituted thiazoles | The presence of different aryl groups on the bromoacetophenone leads to a library of 4-arylthiazole derivatives, with 1H NMR confirming the incorporation of the new moiety. mdpi.com |
Rational Design of Derivatives for Modulated Chemical Properties (e.g., binding affinity in a chemical context)
The rational design of 4-phenylthiazol-2-amine derivatives is a key strategy for fine-tuning their chemical properties, including their ability to interact with other molecules. While often explored in a medicinal chemistry context, the underlying principles of modifying a scaffold to enhance binding affinity are purely chemical, involving the strategic placement of functional groups to maximize intermolecular forces like hydrogen bonding, and electrostatic or hydrophobic interactions.
A notable example is the design of dual inhibitors for soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). nih.gov Structure-activity relationship (SAR) studies in this context revealed that the three-dimensional shape of the molecule is critical for potent inhibition, suggesting a restricted binding pocket in one of the target enzymes. nih.gov The research showed that electron-donating groups on the 4-phenylthiazole moiety were well-tolerated, providing a design principle for maintaining or improving binding. nih.gov
Another study focused on synthesizing 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives. nih.gov The SAR analysis revealed that introducing an oxime moiety significantly enhanced the desired antiproliferative activity, demonstrating how a specific chemical modification can dramatically alter a molecule's properties. nih.gov This rational approach, where specific functional groups are introduced to probe interactions, is fundamental to chemical design.
| Design Strategy | Chemical Modification | Intended Effect on Chemical Property |
| Enhance Hydrogen Bonding | Introduction of oxime (-C=N-OH) or carbohydrazide (B1668358) (-CONHNH₂) groups | Increases potential hydrogen bond donor/acceptor sites, potentially increasing binding affinity to a target with complementary residues. nih.gov |
| Modulate Lipophilicity | Addition of trifluoromethyl (-CF₃) or cyano (-CN) groups to the phenyl ring | Alters the molecule's polarity and solubility, which can influence its interaction with hydrophobic pockets in a binding site. mdpi.com |
| Alter Molecular Shape and Sterics | Varying substituents at ortho, meta, and para positions of the phenyl ring | Probes the size and shape of a binding partner's active site to achieve optimal fit. nih.gov |
| Introduce Metal-Chelating Moieties | Incorporation of groups capable of coordinating with metal ions | Can be used to design sensors or catalysts where metal binding is a key function. researchgate.net |
Development of Structure-Activity Relationships (SARs) within Chemical Series for Synthetic Optimization
Developing SARs is crucial not only for optimizing a molecule's ultimate function but also for refining its synthesis. By understanding how structural changes affect reactivity and yield, chemists can optimize reaction conditions and select the most efficient synthetic routes.
Quantitative Structure-Activity Relationship (QSAR) studies correlate physicochemical parameters of a series of compounds with their observed activity. researchgate.net For 2-amino-arylthiazole derivatives, QSAR models have been developed by correlating descriptors (such as energy of molecular orbitals, dipole moment, and steric parameters) with experimental outcomes. researchgate.net Such models can predict the activity of untested compounds, guiding synthetic efforts toward more promising candidates and avoiding the laborious synthesis of inactive ones.
Key SAR findings for the 4-phenylthiazole scaffold include:
The 2-amino group is a key anchor point for derivatization, readily undergoing acylation, alkylation, and condensation. mdpi.com
The C5 position of the thiazole is the most common site for electrophilic substitution, such as formylation. researchgate.net
Substituents on the 4-phenyl ring have a profound electronic influence on the reactivity of the entire scaffold. nih.gov
The introduction of specific functional groups, such as an oxime moiety , can dramatically enhance biological activity, indicating a key interaction point. nih.gov
This systematic approach allows chemists to move from a starting scaffold like 4-phenylthiazol-2-amine to highly optimized derivatives with tailored chemical properties, suitable for a wide range of applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for 4-phenylthiazol-2-amine monohydrobromide, and how can reaction conditions be systematically optimized?
- Methodological Answer : The compound is synthesized via condensation of thiourea with α-bromoacetophenones in refluxed ethanol, followed by acidification . Key parameters include solvent choice (e.g., ethanol for reflux), stoichiometry of reagents, and reaction time. Optimization involves iterative adjustments of temperature (e.g., 80–100°C) and monitoring via thin-layer chromatography (TLC) to track intermediate formation . Post-synthesis, purification via recrystallization or column chromatography ensures high purity.
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, particularly the thiazole ring protons (δ 6.5–7.5 ppm) and amine groups . High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays). Mass spectrometry (MS) verifies molecular weight (e.g., [M+H]⁺ = 267.1 g/mol) .
Q. How do substituents on the phenyl ring influence the compound’s physicochemical properties?
- Methodological Answer : Electron-donating groups (e.g., methoxy) increase solubility in polar solvents but may reduce membrane permeability. Halogens (e.g., bromo) enhance electrophilicity, affecting reactivity in nucleophilic substitution reactions . Systematic comparison of derivatives (e.g., 4-methyl vs. 4-methoxy) via logP measurements and X-ray crystallography reveals trends in stability and intermolecular interactions .
Advanced Research Questions
Q. How can contradictory biological activity data for 4-phenylthiazol-2-amine derivatives be resolved?
- Methodological Answer : Discrepancies in antimicrobial or anticancer assays often arise from variations in cell lines (e.g., HeLa vs. MCF-7) or assay protocols (e.g., MTT vs. SRB). Cross-validation using orthogonal assays (e.g., flow cytometry for apoptosis) and dose-response curves (IC₅₀ values) clarifies mechanisms . Computational docking studies (e.g., AutoDock Vina) identify binding affinities to target enzymes (e.g., tyrosine kinases) to reconcile activity differences .
Q. What strategies mitigate off-target effects in enzyme inhibition studies involving this compound?
- Methodological Answer : Competitive inhibition assays with purified enzymes (e.g., COX-2 or HDACs) and isotopic labeling (³H or ¹⁴C) quantify specificity. Structure-activity relationship (SAR) studies using fluorinated or photoaffinity analogs pinpoint critical binding residues . Negative controls (e.g., knockout cell lines) and selectivity profiling against related enzymes (e.g., kinase panels) reduce false positives .
Q. How can theoretical frameworks guide the design of 4-phenylthiazol-2-amine derivatives for material science applications?
- Methodological Answer : Density functional theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) for optoelectronic applications. Molecular dynamics simulations model self-assembly in novel polymers or liquid crystals . Experimental validation via UV-Vis spectroscopy (λmax shifts) and cyclic voltammetry confirms theoretical predictions .
Q. What advanced techniques resolve crystallographic disorder in polymorphic forms of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at low temperatures (100 K) reduces thermal motion artifacts. Hirshfeld surface analysis identifies weak interactions (e.g., C–H⋯π). For disordered regions (e.g., rotating phenyl groups), refinement with SHELXL using PART instructions improves accuracy . Pair distribution function (PDF) analysis complements SC-XRD for amorphous phases .
Data Contradiction and Validation
Q. How should researchers address inconsistencies in reported synthetic yields for this compound?
- Methodological Answer : Reproduce protocols with strict control of anhydrous conditions (e.g., molecular sieves for solvents) and inert atmospheres (N₂/Ar). Quantify byproducts via GC-MS or LC-MS to identify competing reactions (e.g., oxidation of thiazole rings) . Collaborative inter-laboratory studies using standardized reagents validate reproducibility .
Q. What methodologies confirm the stability of this compound under biological assay conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring detect degradation products (e.g., hydrolyzed amine groups). Mass balance analysis ensures recovery >98%. In cell culture media, LC-MS/MS quantifies intact compound over 24–72 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
